Benzyl ethyl benzene-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

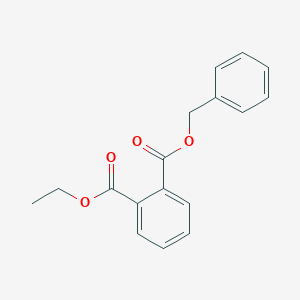

Benzyl ethyl benzene-1,2-dicarboxylate is a phthalate ester with the molecular formula C₁₈H₁₈O₄, featuring a benzene ring substituted with two ester groups: one benzyl (C₆H₅CH₂O⁻) and one ethyl (C₂H₅O⁻) at the 1,2-positions. Phthalates are widely used as plasticizers, solvents, and intermediates in pharmaceuticals and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl benzene-1,2-dicarboxylate can be synthesized through esterification reactions involving benzene-1,2-dicarboxylic acid (phthalic acid) and benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The product is then purified through distillation or crystallization to obtain the pure ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl ethyl benzene-1,2-dicarboxylic acid.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Benzyl ethyl benzene-1,2-dicarboxylic acid.

Reduction: Benzyl ethyl benzene-1,2-dimethanol.

Substitution: Various substituted benzyl ethyl benzene-1,2-dicarboxylates depending on the substituent introduced.

Scientific Research Applications

Benzyl ethyl benzene-1,2-dicarboxylate finds applications in several scientific research areas:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl ethyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Molecular and Structural Differences

The table below compares key phthalates, emphasizing substituent groups, molecular weights, and applications:

*Calculated based on analogous structures.

Key Observations :

- Applications : DEP and DMP are used in low-viscosity applications (e.g., cosmetics), while BBP and DEHP dominate high-performance plastics .

Physicochemical Properties

- Volatility : DEP and DMP exhibit higher volatility (used in fragrances), whereas BBP and DEHP are semi-volatile, favoring long-term plasticizer roles .

- Degradation : Phthalates with branched chains (e.g., DEHP) resist hydrolysis better than linear analogs like DBP .

Research Findings and Implications

- Environmental Monitoring: Phthalates like dimethyl benzene-1,2-dicarboxylate correlate with fat oxidation products (e.g., pentadecanoic acid), highlighting their role as environmental degradation markers .

- Drug Development : The antimicrobial activity of bis(2-ethylhexyl) phthalate underscores the dual role of phthalates as both pollutants and drug candidates .

Properties

CAS No. |

91034-37-6 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-O-benzyl 1-O-ethyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C17H16O4/c1-2-20-16(18)14-10-6-7-11-15(14)17(19)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

MYRTXFWZFWIXFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.